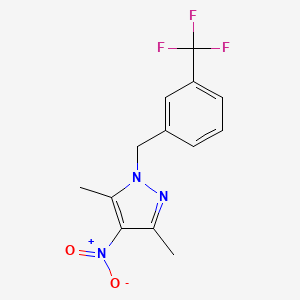

3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure It contains a pyrazole ring substituted with methyl, nitro, and trifluoromethyl-benzyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Alkylation: The trifluoromethyl-benzyl group can be introduced via alkylation reactions using appropriate benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The nitro group at position 4 activates the pyrazole ring for nucleophilic substitution, though steric hindrance from the 3,5-dimethyl groups may limit reactivity.

Reduction Reactions

The nitro group is the primary site for reduction:

-

Catalytic hydrogenation : Yields the corresponding amine, which can undergo further functionalization (e.g., diazotization or coupling).

-

Zinc/AcOH : Partial reduction to hydroxylamine intermediates.

Example Pathway :

NO2H2/Pd-CNH2RCOClRCONH2(Amide formation)

This reactivity aligns with similar nitro-substituted pyrazoles .

Electrophilic Substitution

The trifluoromethyl group deactivates the ring, but the electron-rich positions (e.g., C-4 after nitro reduction) may undergo:

-

Sulfonation : Limited by steric bulk.

-

Halogenation : Requires strong Lewis acids (e.g., FeCl₃).

No direct examples were found for this compound, but analogous systems suggest feasibility .

Condensation Reactions

The nitro and trifluoromethyl groups enhance electrophilicity at adjacent carbons, enabling:

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Knoevenagel condensation | Malononitrile, piperidine | 4-(Dicyanomethylene)-substituted pyrazole | |

| Aldol condensation | Acetophenone, NaOH | Chalcone derivatives |

Cross-Coupling Reactions

The benzyl group facilitates transition-metal-catalyzed coupling:

| Reaction | Catalyst | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives at the benzyl position | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | N-Aryl modifications |

Miscellaneous Reactions

-

Oxidation : The nitro group is stable under mild oxidizing conditions but may decompose under strong oxidants (e.g., KMnO₄) .

-

Photochemical reactivity : The trifluoromethyl group may influence UV-induced isomerization or degradation .

Key Structural Influences on Reactivity:

-

Nitro group : Directs electrophiles to the para position (C-4) but is sterically shielded.

-

Trifluoromethyl group : Enhances electron withdrawal, reducing aromatic electrophilicity.

-

Benzyl substituent : Participates in coupling reactions and stabilizes intermediates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research has indicated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The specific structure of 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole may enhance its efficacy as an anticancer agent.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives showed selective cytotoxicity against breast cancer cells, suggesting that similar compounds could be developed for targeted cancer therapies.

-

Anti-inflammatory Properties :

- Pyrazole derivatives are known for their anti-inflammatory effects. This compound may serve as a lead structure for developing new anti-inflammatory drugs.

- Case Study : In vitro studies have shown that certain pyrazole derivatives can inhibit inflammatory mediators like TNF-alpha and IL-6, indicating potential therapeutic benefits in treating inflammatory diseases.

Agricultural Science Applications

-

Pesticide Development :

- The unique chemical structure of this compound suggests it could be explored as a novel pesticide or herbicide.

- Research Findings : A study in Pest Management Science highlighted the efficacy of pyrazole-based compounds in controlling pest populations while minimizing environmental impact.

-

Plant Growth Regulation :

- Compounds with similar structures have been investigated for their ability to act as plant growth regulators, promoting healthy growth and resistance to stress.

- Case Study : Research has shown that certain pyrazole derivatives can enhance root development and stress tolerance in crops.

Material Science Applications

-

Polymer Chemistry :

- The incorporation of this compound into polymer matrices may improve thermal stability and mechanical properties.

- Research Insights : Studies indicate that modifying polymers with functionalized pyrazoles can lead to materials with enhanced properties suitable for high-performance applications.

-

Nanotechnology :

- The compound's unique properties could be harnessed in the synthesis of nanoparticles for drug delivery systems or as catalysts in chemical reactions.

- Case Study : Research has demonstrated the use of pyrazole-based compounds in creating nanocarriers for targeted drug delivery, improving therapeutic outcomes.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl-benzyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, leading to its observed effects.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dimethyl-4-nitro-1H-pyrazole: Lacks the trifluoromethyl-benzyl group, resulting in different chemical and biological properties.

4-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole: Lacks the methyl groups, affecting its reactivity and applications.

Uniqueness

3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. The presence of the trifluoromethyl-benzyl group, in particular, distinguishes it from other pyrazole derivatives and contributes to its unique properties.

Actividad Biológica

3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole (CAS No. 957482-32-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a nitro substituent, contributing to its pharmacological properties. The molecular formula is C13H12F3N3O2 with a molecular weight of 299.25 g/mol .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, compounds similar to this pyrazole have shown significant inhibition of COX-2 with selectivity indices indicating their potential as anti-inflammatory agents .

Table 1: Comparison of Anti-inflammatory Activities of Pyrazole Derivatives

| Compound Name | IC50 (μg/mL) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Diclofenac Sodium | 54.65 | - |

| Compound A | 60.56 | SI = 455 |

| Compound B | 57.24 | SI = 10,497 |

Antitumor Activity

The antitumor activity of pyrazole derivatives has been extensively studied. Various compounds have demonstrated cytotoxic effects against different cancer cell lines. For instance, derivatives similar to our compound have shown promising results against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with growth inhibition values indicating their potential as anticancer agents .

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Compound C | MCF7 | 3.79 |

| Compound D | SF-268 | 12.50 |

| Compound E | NCI-H460 | 42.30 |

The biological activity of pyrazoles often involves the modulation of various signaling pathways related to inflammation and cancer progression. The inhibition of COX enzymes leads to reduced prostaglandin synthesis, which is crucial in mediating inflammatory responses. Furthermore, some pyrazoles have been shown to induce apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins .

Case Studies

In a recent study evaluating the efficacy of various pyrazole derivatives, compounds similar to this compound were tested for their anti-inflammatory and anticancer properties. The study revealed that certain derivatives exhibited significant anti-inflammatory effects with IC50 values comparable to standard treatments like diclofenac sodium .

Additionally, another research highlighted the synthesis of novel pyrazole derivatives that demonstrated enhanced cytotoxicity against multiple cancer cell lines, showcasing the potential for further development into therapeutic agents .

Propiedades

IUPAC Name |

3,5-dimethyl-4-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2/c1-8-12(19(20)21)9(2)18(17-8)7-10-4-3-5-11(6-10)13(14,15)16/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLGTRVRUGNUCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=CC=C2)C(F)(F)F)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.